molecular formula C19H19N5O2S B1226377 2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide

2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide

Cat. No. B1226377
M. Wt: 381.5 g/mol
InChI Key: ODRLVGBEHYSGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide is a member of triazoles.

Scientific Research Applications

Synthesis and Characterization

  • A study by Asegbeloyin et al. (2014) focused on the synthesis and characterization of a related compound, which was analyzed using NMR spectroscopy and X-ray structure study. This compound showed potent in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against certain bacteria and yeasts (Asegbeloyin et al., 2014).

Anticonvulsant Activity

  • Küçükgüzel et al. (2004) synthesized a series of novel triazole derivatives, including related compounds, and evaluated their anticonvulsant activity. Some derivatives showed protection in animal models, indicating potential use in treating convulsive disorders (Küçükgüzel et al., 2004).

Anticancer Properties

  • Research by Šermukšnytė et al. (2022) involved the synthesis of triazol-3-ylthioacetohydrazide and its derivatives, testing their cytotoxicity against various cancer cell lines. Some compounds were more cytotoxic against melanoma cells, indicating their potential in cancer therapy (Šermukšnytė et al., 2022).

Antipsychotic Potential

  • A study by Ibrahim et al. (2013) on benzotriazepinone derivatives, which are structurally related, found that one of the derivatives had comparable antipsychotic activity to clozapine but with fewer side effects, indicating a potential application in mental health treatment (Ibrahim et al., 2013).

Angiotensin II Antagonists

  • Ashton et al. (1993) synthesized a series of triazoles as angiotensin II antagonists, indicating potential applications in cardiovascular diseases (Ashton et al., 1993).

Enzyme Inhibition

  • Bekircan et al. (2015) studied novel heterocyclic compounds derived from related triazoles for their lipase and α-glucosidase inhibition, suggesting potential applications in metabolic disorders (Bekircan et al., 2015).

properties

Product Name

2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide

InChI

InChI=1S/C19H19N5O2S/c1-13-8-6-7-11-16(13)18(26)22-21-17(25)12-27-19-23-20-14(2)24(19)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

ODRLVGBEHYSGAM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide
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2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide
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2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide
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2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide
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2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide
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2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide

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